molecular formula C21H18N2O4 B15104260 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B15104260
M. Wt: 362.4 g/mol
InChI Key: KNXYXGBIMBTKBM-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide is a complex organic compound with a unique structure that combines a furochromenone core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Furochromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Pyridine Moiety: The final step involves coupling the pyridine derivative with the furochromenone-acetamide intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furochromenone core.

    Reduction: Reduction reactions can target the carbonyl group in the furochromenone structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its properties could be exploited in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound may inhibit these targets, leading to reduced inflammation or cancer cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: This compound shares the furochromenone core but lacks the pyridine moiety.

    N-(3-methylpyridin-2-yl)acetamide: This compound contains the pyridine moiety but lacks the furochromenone core.

Uniqueness

The combination of the furochromenone core with the pyridine moiety in 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide is unique and contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C21H18N2O4/c1-11-5-4-6-22-20(11)23-19(24)8-16-13(3)15-7-14-12(2)10-26-17(14)9-18(15)27-21(16)25/h4-7,9-10H,8H2,1-3H3,(H,22,23,24)

InChI Key

KNXYXGBIMBTKBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=C(C3=C(C=C4C(=C3)C(=CO4)C)OC2=O)C

Origin of Product

United States

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